2-Ethoxynaphthalene, also known as Nerolin II or Bromelia, is a synthetic aromatic ether characterized by an ethoxy group at the 2-position of a naphthalene ring. As a low-melting crystalline solid (35–37 °C), it is highly valued in industrial procurement for its excellent solubility in ethanol and organic oils, alongside its distinct, delicate orange blossom and strawberry olfactory profile. Beyond its established role in the fragrance and flavor industries, 2-ethoxynaphthalene serves as a critical, regioselective intermediate in organic synthesis, particularly in Friedel-Crafts acylations for pharmaceutical precursors and advanced materials. Its specific physical state and chemical stability make it a highly effective building block over unprotected naphthols in complex synthetic workflows .
Substituting 2-ethoxynaphthalene with its closest structural analog, 2-methoxynaphthalene (Nerolin I), or its unalkylated precursor, 2-naphthol, fundamentally alters processability and product outcomes. In fragrance and cosmetic formulations, 2-methoxynaphthalene possesses a significantly higher melting point (73–75 °C) and a heavier, more intense odor profile, which disrupts the delicate strawberry/grape undertones and low-temperature blending advantages unique to the ethoxy derivative. In chemical synthesis, utilizing 2-naphthol instead of 2-ethoxynaphthalene in electrophilic aromatic substitutions leads to competing O-alkylation and C-alkylation pathways, drastically reducing the regioselectivity and yield of desired 6-substituted naphthalene products. Consequently, 2-ethoxynaphthalene cannot be generically substituted without compromising thermal processing parameters, olfactory targets, or synthetic efficiency.
The thermal behavior of naphthalene ethers dictates their handling and energy requirements during formulation. 2-Ethoxynaphthalene exhibits a melting point of 35–37 °C, allowing it to be easily liquefied at near-ambient temperatures for seamless integration into liquid phases and oils. In direct contrast, 2-methoxynaphthalene melts at 73–75 °C, requiring significantly higher thermal input to achieve a molten state, which can degrade heat-sensitive co-ingredients in fragrance blends.
| Evidence Dimension | Melting Point |
| Target Compound Data | 35–37 °C |
| Comparator Or Baseline | 2-Methoxynaphthalene (73–75 °C) |
| Quantified Difference | ~38 °C reduction in melting temperature |
| Conditions | Standard atmospheric pressure |
A lower melting point enables energy-efficient, low-temperature processing and easier blending into liquid cosmetic and fragrance formulations.
In procurement for the flavor and fragrance industry, the specific alkyl chain of the ether drastically shifts the sensory output. 2-Ethoxynaphthalene delivers a delicate orange blossom scent with distinct, sweet strawberry and grape undertones, particularly upon dilution. Conversely, 2-methoxynaphthalene provides a heavier, more intense, and powdery orange blossom note lacking the fruity nuance . This structural difference in the ether tail is responsible for the distinct partitioning and receptor binding that defines the final product's scent profile.
| Evidence Dimension | Olfactory Profile |
| Target Compound Data | Delicate orange blossom with strawberry/grape undertones |
| Comparator Or Baseline | 2-Methoxynaphthalene (Heavy, intense, powdery orange blossom) |
| Quantified Difference | Distinct qualitative shift in sensory notes and intensity |
| Conditions | Standard olfactory evaluation (e.g., 4 ppm dilution) |
Buyers must select the ethoxy variant to achieve softer, fruit-forward floral notes that the methoxy analog cannot replicate.
When utilized as a synthetic intermediate, the etherification of the hydroxyl group in 2-ethoxynaphthalene is critical for directing downstream reactions. In Friedel-Crafts acylation, 2-ethoxynaphthalene undergoes highly regioselective C-acylation (favoring the 6-position) because the oxygen is protected by the ethyl group. Unprotected 2-naphthol, however, suffers from competing O-acylation and C-acylation, which generates unwanted byproducts and significantly lowers the yield of the target 6-acyl derivative [1].
| Evidence Dimension | Reaction Selectivity (Friedel-Crafts Acylation) |
| Target Compound Data | High regioselectivity for C-acylation (6-position) |
| Comparator Or Baseline | 2-Naphthol (Poor selectivity due to competing O-acylation) |
| Quantified Difference | Elimination of O-acylation byproducts |
| Conditions | Electrophilic aromatic substitution with acyl halides/anhydrides |
Using the ethoxy-protected naphthalene ensures high yields and minimizes purification steps in the synthesis of pharmaceutical and material precursors.
Due to its low melting point (35–37 °C), 2-ethoxynaphthalene is a highly suitable choice for liquid fragrance blends, soaps, and cosmetics where high-heat melting of solid ingredients (like 2-methoxynaphthalene) would degrade volatile co-components .
As a regioselective precursor in Friedel-Crafts acylations, it is procured for the synthesis of advanced organic materials and pharmaceutical intermediates, avoiding the O-acylation byproducts seen with unprotected 2-naphthol [1].
Its unique strawberry and grape undertones at extreme dilutions make it a targeted ingredient in specific berry, honey, and nut flavor imitations where the methoxy analog would be too heavy or powdery .
Irritant;Environmental Hazard